N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide
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Overview
Description
N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide, also known as BTF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide is not fully understood. However, studies have shown that N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide exerts its antitumor activity through the inhibition of tubulin polymerization, which is essential for cell division. N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide has also been shown to inhibit acetylcholinesterase activity, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide has also been studied for its potential as a therapeutic agent for Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity. However, the biochemical and physiological effects of N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide on the human body are not fully understood.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide is its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide has also been used as a building block for the synthesis of various functional materials. However, one of the limitations of N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide is its limited solubility in water, which can make it difficult to use in certain applications.
Future Directions
There are several future directions for the study of N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide. One potential direction is the development of more efficient synthesis methods for N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide. Another direction is the study of the biochemical and physiological effects of N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide on the human body. Additionally, the use of N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide as a building block for the synthesis of functional materials and as a fluorescent probe for detecting metal ions is an area that could be further explored. Finally, the potential of N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide as a therapeutic agent for various diseases could be further investigated.
Synthesis Methods
The synthesis of N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide involves the reaction between 2-(trifluoromethyl)phenol and N-benzyl-N-(cyanomethyl)acetamide in the presence of a base catalyst. The reaction takes place in a solvent system consisting of dichloromethane and water. The resulting product is then purified through column chromatography to obtain pure N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide.
Scientific Research Applications
N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide has also been studied for its potential as a therapeutic agent for Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity.
In material science, N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide has been used as a building block for the synthesis of various functional materials, including metal-organic frameworks and covalent organic frameworks. N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide has also been studied for its potential as a fluorescent probe for detecting metal ions.
properties
IUPAC Name |
N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c19-18(20,21)15-8-4-5-9-16(15)25-13-17(24)23(11-10-22)12-14-6-2-1-3-7-14/h1-9H,11-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRMNMYKQBLCDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC#N)C(=O)COC2=CC=CC=C2C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide |
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